molecular formula C14H14N10O7 B15003067 N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003067
M. Wt: 434.32 g/mol
InChI Key: RLSREWJDINUTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound featuring multiple functional groups, including nitro, pyrazole, and oxadiazole moieties

Properties

Molecular Formula

C14H14N10O7

Molecular Weight

434.32 g/mol

IUPAC Name

N-[2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H14N10O7/c25-12(8-22-6-9(5-17-22)23(27)28)15-2-3-16-13(26)14-18-10(20-31-14)7-21-4-1-11(19-21)24(29)30/h1,4-6H,2-3,7-8H2,(H,15,25)(H,16,26)

InChI Key

RLSREWJDINUTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=NOC(=N2)C(=O)NCCNC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrazole and oxadiazole intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .

Comparison with Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

The uniqueness of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-[2-({3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

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